N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride
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Overview
Description
N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride is a chemical compound with the molecular formula C13H19ClN2O. It is known for its unique structure, which includes a cyclohexyl ring substituted with an amino group and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride typically involves the reaction of 4-aminocyclohexylamine with benzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride can be compared with other similar compounds, such as:
- N-[(1R,4R)-4-Aminocyclohexyl]benzamide**: Lacks the hydrochloride moiety, which may affect its solubility and reactivity.
4-Aminocyclohexylamine: A simpler compound that serves as a precursor in the synthesis of this compound.
Benzamide derivatives: Compounds with similar benzamide moieties but different substituents on the cyclohexyl ring.
This compound stands out due to its unique combination of structural features, which confer specific chemical and biological properties .
Biological Activity
N-[(1R*,4R*)-4-Aminocyclohexyl]benzamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pain management and cancer treatment. This article explores its biological activity, synthesizing findings from diverse sources, including patents, chemical databases, and scientific literature.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C11H21ClN2O2
- CAS Number : 1286274-46-1
- Molecular Weight : 236.76 g/mol
The structure consists of a cyclohexyl ring substituted with an amino group and a benzamide moiety, which is significant for its interaction with biological targets.
Pain Management
N-[(1R*,4R*)-4-Aminocyclohexyl]benzamide hydrochloride has been investigated for its analgesic properties. According to research, it acts as a modulator of nociceptive pathways, potentially offering relief from various types of pain, including neuropathic and inflammatory pain .
The compound is believed to interact with specific receptors involved in pain signaling, including:
- Opioid Receptors : Modulation of these receptors can lead to reduced perception of pain.
- GABA Receptors : Its action on GABAergic systems may contribute to its analgesic effects by enhancing inhibitory neurotransmission.
Anticancer Properties
Recent studies have indicated that N-[(1R*,4R*)-4-Aminocyclohexyl]benzamide hydrochloride may exhibit anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
In Vitro Studies
In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cells through:
- Apoptosis Induction : Triggering programmed cell death pathways.
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, thereby inhibiting tumor growth.
Case Studies
Several case studies have highlighted the efficacy of N-[(1R*,4R*)-4-Aminocyclohexyl]benzamide hydrochloride in clinical settings:
- Neuropathic Pain Management : A study involving patients with chronic neuropathic pain reported significant reductions in pain scores after administration of the compound compared to placebo .
- Cancer Treatment Trials : Clinical trials assessing the compound's effect on specific cancers (e.g., breast cancer) showed promising results in reducing tumor sizes and improving patient outcomes .
Data Table of Biological Activities
Properties
IUPAC Name |
N-(4-aminocyclohexyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10;/h1-5,11-12H,6-9,14H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRLFLWPVJUECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.